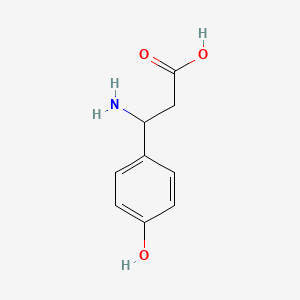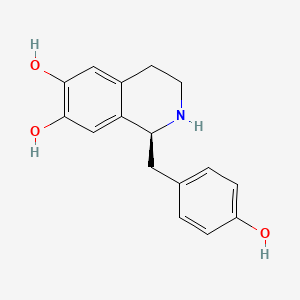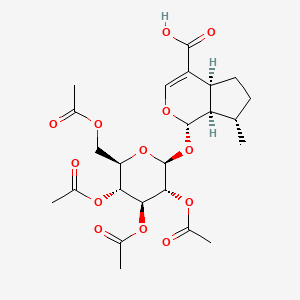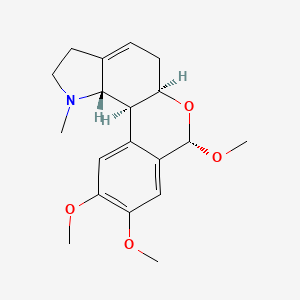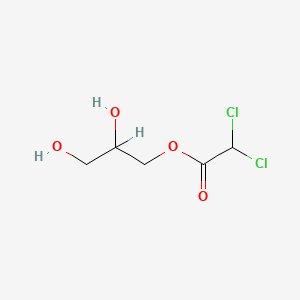
2,3-Dihydroxypropyl dichloroacetate
Vue d'ensemble
Description
2,3-Dihydroxypropyl dichloroacetate is a chemical compound with the molecular formula C5H8Cl2O4 . It is an analogue of acetic acid, where two of the three hydrogen atoms of the methyl group have been replaced by chlorine atoms .
Synthesis Analysis
The synthesis of 2,3-Dihydroxypropyl dichloroacetate involves complex chemical reactions. It has been shown to be a potent inhibitor of glycerol kinase in vitro . In another study, it was incorporated into the water-based polyurethane chain to synthesize a gel polymer electrolyte .Molecular Structure Analysis
The molecular structure of 2,3-Dihydroxypropyl dichloroacetate consists of 5 carbon atoms, 8 hydrogen atoms, 2 chlorine atoms, and 4 oxygen atoms . The molecular mass is 203.021 g·mol −1 .Chemical Reactions Analysis
The chemical reactions involving 2,3-Dihydroxypropyl dichloroacetate are complex and varied. For instance, it has been shown to inhibit glycerol kinase, a key enzyme in the metabolic pathway . It is also known to be an alkylating agent .Applications De Recherche Scientifique
Treatment of Genetic Mitochondrial Diseases
2,3-Dihydroxypropyl dichloroacetate, also known as Dichloroacetate (DCA), is being investigated for the treatment of genetic mitochondrial diseases. Its action centers on the pyruvate dehydrogenase (PDH) complex, which it activates by altering its phosphorylation state. This mechanism can be particularly effective in patients with PDH deficiency, suggesting potential in treating such mitochondrial conditions (Stacpoole et al., 2008).
Metabolic Effects in Rats and Mice
Studies on rats and mice reveal that 3-halopropan-1,2-diols, which include compounds like 2,3-Dihydroxypropyl dichloroacetate, undergo detoxification through conjugation with glutathione, leading to the production of urinary metabolites such as S-(2,3-dihydroxypropyl)cysteine. This indicates its role in metabolic processes in these organisms (Jones Ar, 1975).
Hemodynamic Improvement in Congestive Heart Failure
Dichloroacetate has been studied for its ability to improve hemodynamic performance and mechanical efficiency in congestive heart failure. It stimulates pyruvate dehydrogenase activity, which leads to enhanced oxidation of glucose and lactate, potentially improving the efficiency of the failing ventricle (Bersin et al., 1994).
Antiviral Activity
(S)-9-(2,3-Dihydroxypropyl)adenine, a derivative of 2,3-Dihydroxypropyl dichloroacetate, demonstrates broad-spectrum antiviral activity against several DNA and RNA viruses, including herpes simplex and measles. This suggests its potential use in antiviral therapies (De Clercq et al., 1978).
Glioblastoma Metabolic Modulation
Dichloroacetate has been examined for its effects on glioblastoma tumor cells, where it shifts metabolism away from aerobic glycolysis, promoting apoptosis and suppressing angiogenesis. This indicates a potential therapeutic approach in treating glioblastoma (Michelakis et al., 2010).
Propriétés
IUPAC Name |
2,3-dihydroxypropyl 2,2-dichloroacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8Cl2O4/c6-4(7)5(10)11-2-3(9)1-8/h3-4,8-9H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVGDIEOKTJTGQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(COC(=O)C(Cl)Cl)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8Cl2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90918286 | |
| Record name | 2,3-Dihydroxypropyl dichloroacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90918286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dihydroxypropyl dichloroacetate | |
CAS RN |
93623-15-5 | |
| Record name | 2,3-Dihydroxypropyl dichloroacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093623155 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Dihydroxypropyl dichloroacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90918286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(1S,3aS,3bR,10aR,10bS,12aS)-10a,12a-dimethyl-7-oxo-2,3,3a,3b,4,5,8,9,10,10b,11,12-dodecahydro-1H-indeno[4,5-i][3]benzazepin-1-yl] 2-[4-[bis(2-chloroethyl)amino]phenoxy]acetate](/img/structure/B1219106.png)





